[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
Description
[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with an oxan-4-yl (tetrahydropyran-4-yl) group and at position 3 with a methanamine moiety, which is protonated as a hydrochloride salt. The oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and role in medicinal chemistry as a bioisostere for esters or amides .
Properties
IUPAC Name |
[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c9-5-7-10-8(13-11-7)6-1-3-12-4-2-6;/h6H,1-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRNLVGIHAJSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=NO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride can be achieved through several routes. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include carboxylic acids, acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . Major products formed from these reactions include substituted anilines and other heterocyclic compounds .
Scientific Research Applications
Research indicates that compounds featuring oxadiazole rings often exhibit significant pharmacological properties. The biological activity of [5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride includes:
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Anti-inflammatory Effects : Potentially useful in treating inflammatory conditions.
- Inhibition of Carbonic Anhydrase : Acts as a selective inhibitor of human carbonic anhydrase isoforms, which are implicated in various physiological processes and diseases .
Case Studies
Several studies have explored the applications of this compound:
- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antibiotics .
- Cancer Research : Research involving human cancer cell lines revealed that derivatives of this compound can inhibit cell proliferation effectively. Notably, compounds similar to this compound showed promising results in targeting cancerous cells while sparing non-cancerous cells .
- Neurological Studies : The compound has been investigated for its potential role in treating neurodegenerative diseases like Parkinson's disease. Its ability to inhibit carbonic anhydrase isoforms suggests a therapeutic avenue for managing symptoms associated with these conditions .
Mechanism of Action
The mechanism of action of [5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a selective inhibitor of human carbonic anhydrase isoforms, it binds to the active site of the enzyme, inhibiting its activity and thereby exerting its therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives
*Inferred formula based on structural analysis. †Calculated from inferred formula.
Key Comparative Analysis:
Substituent Effects on Polarity and Solubility :
- The oxan-4-yl group in the target compound introduces a polar tetrahydropyran ring, likely improving water solubility compared to aromatic substituents like phenyl () or trifluoroethyl (). However, the 4-methoxyphenyl analog () balances lipophilicity and solubility due to its electron-donating methoxy group .
- Fluorinated derivatives (e.g., 2,2,2-trifluoroethyl in ) exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity, but may reduce aqueous solubility .
Biological Activity and Applications: Phenyl-substituted analogs () are common in serotonin receptor ligands (), suggesting CNS applications. The target compound’s oxan-4-yl group may similarly target CNS receptors with improved blood-brain barrier penetration .
Synthetic Considerations: Boc-deprotection methods () are widely used for oxadiazole-containing amines, suggesting scalable routes for the target compound and analogs .
Contradictions and Limitations :
Biological Activity
[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its biological efficacy.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₁₅ClN₄O |
| Molecular Weight | 218.69 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 126796183 |
| Appearance | Powder |
Synthesis
The synthesis of this compound involves the condensation of amidoximes with alkyl halocarboxylates. This method has been optimized to yield derivatives with enhanced biological activity. The compound's structure facilitates interactions with various biological targets, making it a candidate for further pharmacological studies .
Research indicates that compounds in the oxadiazole family exhibit diverse biological activities, including:
- Monoamine Oxidase Inhibition : Similar derivatives have shown significant inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders such as Parkinson's disease. Inhibitors of MAO can enhance dopamine levels in the brain and reduce oxidative stress .
Case Studies
- MAO Inhibition Study : A study focusing on oxadiazole derivatives reported that certain compounds exhibited potent MAO-B inhibition with IC₅₀ values as low as 0.371 µM. This suggests that this compound could be a valuable lead in developing treatments for Parkinson's disease .
- Inflammatory Disorders : Other oxadiazole derivatives have been investigated for their effects on phosphoinositide 3-kinases (PI3Ks), particularly PI3Kγ, which is implicated in inflammatory responses. These studies suggest potential applications in treating autoimmune diseases like rheumatoid arthritis .
Safety and Toxicology
Safety data for this compound indicates it may cause skin irritation and is harmful if swallowed. Further toxicological assessments are necessary to fully understand its safety profile for therapeutic use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride, and how do coupling agents influence oxadiazole ring formation?
- Methodological Answer : The synthesis of 1,2,4-oxadiazoles typically involves cyclization between amidoximes and carboxylic acid derivatives. For example, coupling agents like EDCI and HOAt (as used in oxadiazole synthesis for related compounds) can enhance reaction efficiency by activating carboxyl groups . The oxane (tetrahydropyran) moiety may require orthogonal protection (e.g., Boc) during synthesis to prevent side reactions. Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt.
Q. Which spectroscopic techniques are most reliable for characterizing the oxadiazole and oxane moieties in this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the oxane ring (e.g., signals at δ 3.5–4.0 ppm for oxane protons) and oxadiazole C=N/C-O resonances (δ 160–170 ppm in C).
- IR : Stretching frequencies for C=N (1600–1680 cm) and N-O (940–980 cm) validate the oxadiazole core.
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Q. What safety protocols should be followed when handling this compound, given limited GHS classification data?
- Methodological Answer : Assume precautionary measures for irritants (H315, H319) and respiratory hazards (H335) based on structurally similar oxadiazole derivatives . Use PPE (gloves, goggles), work in a fume hood, and store at room temperature in airtight containers. If GHS data is unavailable, conduct a risk assessment using analogs (e.g., [4-(morpholin-4-yl)oxan-4-yl]methanamine derivatives) and consult SDS templates for amine hydrochlorides .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve discrepancies between experimental and predicted structural data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can optimize the molecule’s geometry and predict NMR/IR spectra. Compare computed H NMR chemical shifts (via GIAO method) with experimental data to validate the oxadiazole-oxane linkage. For crystallographic ambiguities, refine X-ray data using SHELXL (e.g., resolving disorder in the oxane ring) .
Q. What experimental strategies address contradictions in solubility data between empirical observations and computational predictions?
- Methodological Answer :
- Solubility Profiling : Use a tiered approach: (1) Measure solubility in DMSO, water, and ethanol via HPLC; (2) Compare with COSMO-RS predictions.
- Co-solvent Systems : If discrepancies arise (e.g., lower experimental aqueous solubility than predicted), evaluate co-solvents (e.g., PEG-400) or pH adjustment (amine protonation affects solubility).
- Thermodynamic Analysis : Perform DSC/TGA to assess crystallinity, which impacts solubility .
Q. How can researchers systematically evaluate the biological activity of this compound when prior data on oxadiazole derivatives is conflicting?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the oxane ring (e.g., morpholine replacement) or oxadiazole substituents.
- High-Throughput Screening : Test against target receptors (e.g., sphingosine-1-phosphate receptors, as seen in oxadiazole-based agonists) using radioligand binding assays .
- Data Normalization : Account for batch-to-batch variability (e.g., salt form purity) by cross-referencing with internal controls (e.g., ASP4058 hydrochloride as a reference compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
